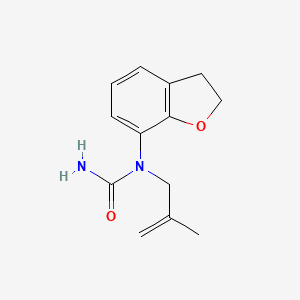
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C₁₁H₁₄N₃ClO₄ It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely follow similar principles to laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the quinoxaline ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with altered electronic properties.
科学研究应用
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate exerts its effects is not well-documented. like other quinoxaline derivatives, it may interact with various molecular targets and pathways, influencing biological processes through binding to specific receptors or enzymes.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and methyl substitutions.
5-Nitroquinoxaline: A derivative with a nitro group instead of an amino group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.
Uniqueness
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the amino group and multiple methyl groups can affect its electronic properties and interactions with other molecules.
属性
CAS 编号 |
61149-75-5 |
|---|---|
分子式 |
C11H14ClN3O4 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
1,2,3-trimethylquinoxalin-1-ium-5-amine;perchlorate |
InChI |
InChI=1S/C11H13N3.ClHO4/c1-7-8(2)14(3)10-6-4-5-9(12)11(10)13-7;2-1(3,4)5/h4-6,12H,1-3H3;(H,2,3,4,5) |
InChI 键 |
RNJXYZMHAQJTEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2[N+](=C1C)C)N.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)


![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)


![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)

